molecular formula C19H16N2O4S2 B11641701 ethyl (2Z)-2-(2-furylmethylene)-7-methyl-3-oxo-5-thien-2-yl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

ethyl (2Z)-2-(2-furylmethylene)-7-methyl-3-oxo-5-thien-2-yl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B11641701
M. Wt: 400.5 g/mol
InChI Key: GWXHRXRGAJHIJA-UVTDQMKNSA-N
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Description

Ethyl (2Z)-2-(2-furylmethylene)-7-methyl-3-oxo-5-thien-2-yl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound that belongs to the class of thiazolopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2Z)-2-(2-furylmethylene)-7-methyl-3-oxo-5-thien-2-yl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves multi-step organic reactions. Common synthetic routes may include:

    Condensation Reactions: Combining appropriate starting materials such as furylmethylene and thienyl derivatives under specific conditions.

    Cyclization Reactions: Formation of the thiazolopyrimidine ring system through cyclization processes.

    Esterification: Introduction of the ethyl ester group through esterification reactions.

Industrial Production Methods

Industrial production methods may involve optimizing the reaction conditions for large-scale synthesis, including temperature control, solvent selection, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2Z)-2-(2-furylmethylene)-7-methyl-3-oxo-5-thien-2-yl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: Conversion to oxidized derivatives using oxidizing agents.

    Reduction: Reduction of specific functional groups using reducing agents.

    Substitution: Substitution reactions involving the replacement of functional groups.

Common Reagents and Conditions

Common reagents used in these reactions may include:

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Catalysts: Such as acids or bases to facilitate specific reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. They may include various derivatives with modified functional groups.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Studying its interactions with biological targets.

    Medicine: Investigating its potential as a therapeutic agent for various diseases.

    Industry: Utilizing its unique chemical properties in industrial processes.

Mechanism of Action

The mechanism of action of ethyl (2Z)-2-(2-furylmethylene)-7-methyl-3-oxo-5-thien-2-yl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibiting or activating specific enzymes.

    Receptors: Binding to receptors and modulating their activity.

    Pathways: Affecting various biochemical pathways within cells.

Comparison with Similar Compounds

Similar Compounds

Similar compounds may include other thiazolopyrimidines with different substituents. Examples include:

    Thiazolo[3,2-a]pyrimidine derivatives: With different functional groups.

    Furylmethylene derivatives: With variations in the furan ring.

Uniqueness

Ethyl (2Z)-2-(2-furylmethylene)-7-methyl-3-oxo-5-thien-2-yl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is unique due to its specific combination of functional groups and ring systems, which may confer distinct biological and chemical properties.

Properties

Molecular Formula

C19H16N2O4S2

Molecular Weight

400.5 g/mol

IUPAC Name

ethyl (2Z)-2-(furan-2-ylmethylidene)-7-methyl-3-oxo-5-thiophen-2-yl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C19H16N2O4S2/c1-3-24-18(23)15-11(2)20-19-21(16(15)13-7-5-9-26-13)17(22)14(27-19)10-12-6-4-8-25-12/h4-10,16H,3H2,1-2H3/b14-10-

InChI Key

GWXHRXRGAJHIJA-UVTDQMKNSA-N

Isomeric SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=CS3)C(=O)/C(=C/C4=CC=CO4)/S2)C

Canonical SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=CS3)C(=O)C(=CC4=CC=CO4)S2)C

Origin of Product

United States

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